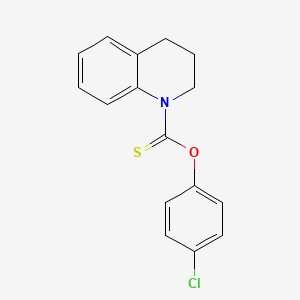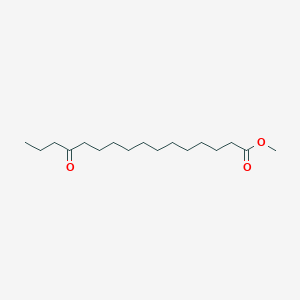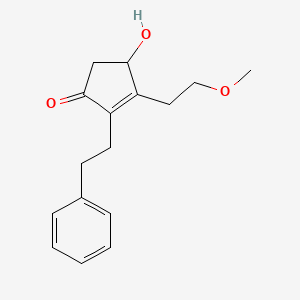![molecular formula C13H15ClS B14610623 Benzene, [(chlorocyclohexylidenemethyl)thio]- CAS No. 59664-74-3](/img/structure/B14610623.png)
Benzene, [(chlorocyclohexylidenemethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(chlorocyclohexylidenemethyl)thio]- is an organic compound that features a benzene ring substituted with a chlorocyclohexylidenemethylthio group. This compound is part of a broader class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(chlorocyclohexylidenemethyl)thio]- typically involves the reaction of benzene with chlorocyclohexylidenemethylthio chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of Benzene, [(chlorocyclohexylidenemethyl)thio]- may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [(chlorocyclohexylidenemethyl)thio]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzene, [(chlorocyclohexylidenemethyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, [(chlorocyclohexylidenemethyl)thio]- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorobenzene: A simpler aromatic compound with a chlorine substituent.
Cyclohexylbenzene: Benzene substituted with a cyclohexyl group.
Thiophenol: Benzene substituted with a thiol group.
Uniqueness
Benzene, [(chlorocyclohexylidenemethyl)thio]- is unique due to the presence of both a chlorocyclohexylidenemethyl and a thio group, which impart distinct chemical properties and reactivity compared to simpler aromatic compounds.
Propriétés
Numéro CAS |
59664-74-3 |
|---|---|
Formule moléculaire |
C13H15ClS |
Poids moléculaire |
238.78 g/mol |
Nom IUPAC |
[chloro(cyclohexylidene)methyl]sulfanylbenzene |
InChI |
InChI=1S/C13H15ClS/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h2,5-6,9-10H,1,3-4,7-8H2 |
Clé InChI |
CTNRYSXAATXFMC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(SC2=CC=CC=C2)Cl)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)

![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)





![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610611.png)


